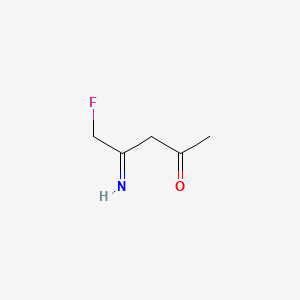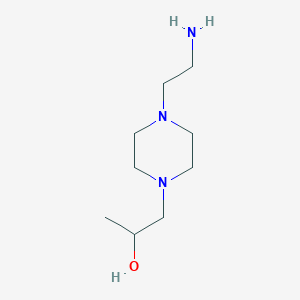![molecular formula C11H10N2O3 B13835916 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione is an organic compound with a molecular formula of C11H10N2O3 It is a derivative of oxolane-2,4-dione, featuring a diazenyl group attached to a 4-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione typically involves the following steps:
Diazotization Reaction: The starting material, 4-methylaniline, undergoes diazotization to form the diazonium salt. This is achieved by treating 4-methylaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt is then coupled with oxolane-2,4-dione in the presence of a base, such as sodium acetate (NaOAc), to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction of the diazenyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium halides (NaX) or sodium alkoxides (NaOR) in polar solvents.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced diazenyl groups.
Substitution: Substituted oxolane-2,4-dione derivatives with various functional groups.
科学的研究の応用
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and materials with specific properties.
作用機序
The mechanism of action of 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-(4-Methylphenyl)oxolane-2,5-dione: A structurally similar compound with a different substitution pattern on the oxolane ring.
3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione: Another derivative with an ethyl group instead of the diazenyl group.
Uniqueness
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
3-[(4-methylphenyl)diazenyl]oxolane-2,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)12-13-10-9(14)6-16-11(10)15/h2-5,10H,6H2,1H3 |
InChIキー |
OPCURBBWCCVPQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2C(=O)COC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


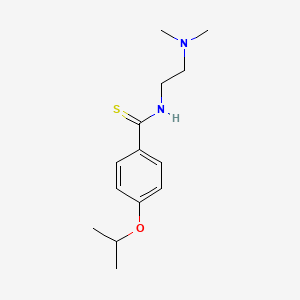
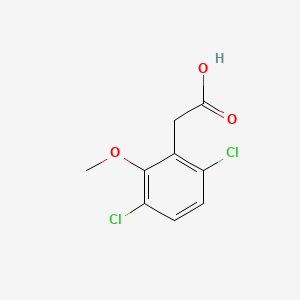
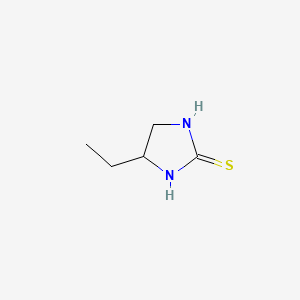


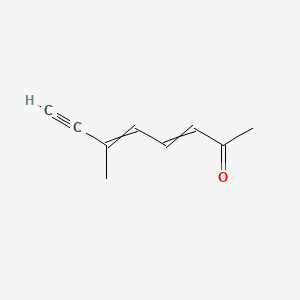
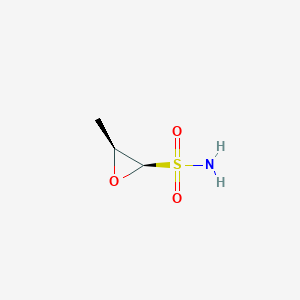
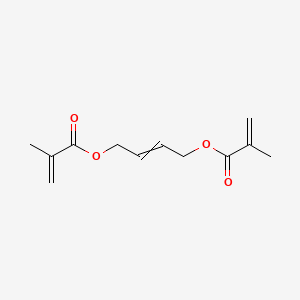
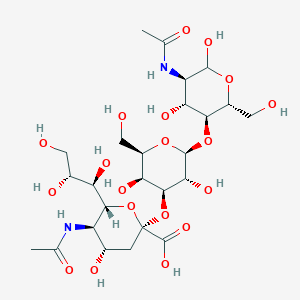
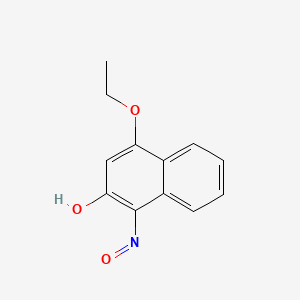
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
